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Cefetamet Pivoxil analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cefetamet Pivoxil Hydrochloride

CAS No.: 111696-23-2

Cat. No.: S001783

Cefetamet Pivoxil Analytical Methods Overview

Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. Quality control of its formulations is
crucial, leading to the development of various analytical methods, primarily using Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC) and UV-Spectrophotometry [1] [2] [3]. These
methods are designed to be simple, precise, accurate, and validated according to International Council for

Harmonisation (ICH) guidelines.

Analytical Methodologies and Protocols

Here are detailed protocols for the primary analytical techniques used for Cefetamet Pivoxil.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of Cefetamet Pivoxil, offering high specificity and

precision. Two validated isocratic RP-HPLC methods are summarized below.
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Parameter

Method 1: Analysis in Drug Substance &

Powder [4]

Method 2: Analysis in Bulk &
Tablets [1] [3]

Chromatographic
System

Chromatographic
Mode

Stationary Phase

Mobile Phase

Flow Rate

Detection
Wavelength

Retention Time

Injection Volume

Linearity Range

High-Performance Liquid Chromatography

(HPLC)

Reverse Phase, Isocratic

C18 Column (150 x 4.6 mm, 5 pm)

Water:ACN:MeOH:Phosphate Buffer, pH
3.5 (50:35:10:5, v/v)

1.5 mL/min

254 nm

Not Specified

Not Specified

30.0 - 80.0 pg/mL

High-Performance Liquid
Chromatography (HPLC)

Reverse Phase, Isocratic

C18 Column (Hypersil)

Acetonitrile:Water (80:20, v/v)

0.5 mL/min

251 nm

~6.3 minutes [1]

20 pL [1]

10 - 50 pg/mL [1]

Sample Temperature  Not Specified Ambient

Run Time Not Specified Not Specified

Experimental Protocol for HPL.C Method 2 (Bulk & Tablets) [1] [3]:

¢ Mobile Phase Preparation: Accurately measure 800 mL of HPLC-grade acetonitrile and 200 mL of
HPLC-grade water. Mix thoroughly and filter the mixture through a 4.5 pum nylon membrane filter.
Degas the solution by sonication for 15 minutes.

¢ Standard Solution Preparation: Weigh 10 mg of Cefetamet Pivoxil reference standard and transfer
to a 50 mL volumetric flask. Dissolve and make up to volume with the mobile phase to obtain a stock
solution of 200 pg/mL. Further dilute this stock solution with mobile phase to prepare working
standards in the range of 10-50 pg/mL.

e Sample Solution Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of
powder equivalent to 10 mg of Cefetamet Pivoxil to a 100 mL volumetric flask. Add about 70 mL of

© 2026 Smolecule. All rights reserved. 2/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12367689/
https://ijpca.org/archive/volume/9/issue/3/article/22006
https://www.academia.edu/96139237/Chromatographic_estimation_of_cefetamet_pivoxil_in_bulk_and_tablet_dosage_form_Development_and_validation_approach
https://ijpca.org/archive/volume/9/issue/3/article/22006
https://ijpca.org/archive/volume/9/issue/3/article/22006
https://ijpca.org/archive/volume/9/issue/3/article/22006
https://ijpca.org/archive/volume/9/issue/3/article/22006
https://www.academia.edu/96139237/Chromatographic_estimation_of_cefetamet_pivoxil_in_bulk_and_tablet_dosage_form_Development_and_validation_approach
https://www.smolecule.com/products/s001783?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

mobile phase, sonicate for 10 minutes, then dilute to volume with mobile phase. Filter through a 4.5
pm nylon filter. Dilute the filtrate further with mobile phase to obtain a concentration within the linearity
range (e.g., 20 pg/mL).

e Chromatographic Procedure:

Stabilize the HPLC system with the mobile phase at the set flow rate.

Inject 20 pL of the standard and sample solutions separately.

Record the chromatograms and measure the peak areas.

Calculate the amount of Cefetamet Pivoxil in the sample by comparing its peak area with that of

the standard.

o

o

[¢]

[¢]

UV-Spectrophotometric Methods

UV-spectrophotometry offers a simpler, cost-effective alternative for drug estimation. A validated difference

spectrophotometry method is detailed below.

Parameter Difference Spectrophotometry Method [2]

Principle Measurement of absorbance difference between drug in acidic and basic
solutions.

Instrument UV/Vis Spectrophotometer

Wavelength Pair Amax: 221 nm; Amin: 275 nm

Linearity Range 1-35pug/mL

Molar Absorptivity 1.3x10*L mol~tcm™1

Regression Equation Y =0.023x + 0.0036

Correlation 0.9997
Coefficient

Experimental Protocol for Difference Spectrophotometry [2]:

e Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of Cefetamet Pivoxil HCI in
methanol.
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e Sample Preparation (Tablets): Weigh and powder 10 tablets. Transfer powder equivalent to 50 mg
of the drug to a 50 mL volumetric flask. Add methanol, dissolve, sonicate, and dilute to volume (1
mg/mL). Filter, then dilute 5 mL of the filtrate to 50 mL separately with 0.1N HCI and 0.1N NaOH to
get 100 pg/mL solutions in each medium.

e Analysis Procedure:

o Further dilute the acidic and basic sample solutions with their respective solvents to obtain
concentrations within the 1-35 pg/mL range.

o Scan the basic solution (sample) against the acidic solution (blank) from 200 nm to 400 nm.

o Measure the difference in absorbance between the maximum at 221 nm and the minimum at
275 nm.

o Determine the drug concentration from a calibration curve plotted using standard solutions
treated the same way.

Analytical Method Validation

The developed methods have been rigorously validated per ICH guidelines. The following table summarizes

typical validation parameters and results.

HPLC
Difference
Validation Parameter Method 1 HPLC Method 2 [1] [3]
[4] Spectrophotometry [2]
Linearity Range 30-80 10-50 pg/mL 1-35 pg/mL
pg/mL
Correlation Coefficient 0.99989 0.9991 0.9997
()
Precision (% RSD) Intra-day: Intra-day: <2% Intra-day: <1%
0.03-1.76%
Accuracy (% Recovery) ~100.09% 99-100% 99.05-100.48%
Specificity/Specificity Specific Specific and Selective (no  Specific (no excipient
interference) interference)
LOD Not 2.66 pg/mL 0.0876 pg/mL
Specified
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HPLC
o Difference
Validation Parameter Method 1 HPLC Method 2 [1] [3]
[4] Spectrophotometry [2]
LOQ Not 8.07 png/mL 0.2930 pg/mL
Specified
Robustness/Ruggedness - Robust (% RSD <2 with Reproducible (% RSD 0.587

mobile phase changes); with different methanol
Rugged (% RSD <2 with brands/analysts)
different analysts)

Workflow and Application Diagram

The following diagram illustrates the logical workflow for developing and applying an analytical method for

Cefetamet Pivoxil, from setup to quality assessment.
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Key Conclusions for Practical Application

¢ Method Selection Guidance: For routine, high-throughput quality control where simplicity and cost
are key, the UV-spectrophotometric method is highly suitable [2]. When higher specificity and
separation from potential impurities are required, the HPLC methods are the superior choice [4] [1].
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¢ Robustness for Formulations: The methods have been successfully applied to various dosage
forms (tablets, powder for suspension) with excellent accuracy and precision, demonstrating their
suitability for pharmaceutical analysis [4] [1] [2].

¢ Adherence to Standards: All summarized methods have been validated according to ICH
guidelines, ensuring that the data generated is reliable and meets regulatory standards for drug
development and quality assurance [1] [2] [3].

I hope these detailed application notes and protocols are helpful for your research and development work.

Should you require further clarification on any specific protocol, feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b001783#cefetamet-pivoxil-

analytical-method-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
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Research Solutions Beyond Boundaries. Phone: (512) 262-9938
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